N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide
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Overview
Description
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropane ring, a piperidinone moiety, and a methoxy-substituted phenyl group.
Scientific Research Applications
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the context of its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary target of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide is activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in blood clotting and inflammation .
Mode of Action
This compound acts as a direct inhibitor of FXa . It binds in the active site of FXa, thereby inhibiting its activity . This interaction results in a rapid onset of inhibition of FXa .
Biochemical Pathways
By inhibiting FXa, this compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . The inhibition of FXa reduces thrombin generation, indirectly inhibiting platelet aggregation .
Pharmacokinetics
This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl this compound has been identified as the major circulating metabolite in humans, but it is inactive against human FXa .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in thrombin generation and an indirect inhibition of platelet aggregation . This leads to a decrease in blood clot formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of efficient catalysts and reaction conditions that minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The piperidinone moiety can be reduced to a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxyl-substituted derivative, while reduction of the piperidinone moiety may produce a piperidine-substituted compound.
Comparison with Similar Compounds
Similar Compounds
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar structural motif.
Other Piperidinone Derivatives: Compounds with similar piperidinone moieties that exhibit various biological activities.
Uniqueness
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-21-14-8-7-12(17-16(20)11-5-6-11)10-13(14)18-9-3-2-4-15(18)19/h7-8,10-11H,2-6,9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPUWQQRURXXRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CC2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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